![molecular formula C14H17N3O B7508837 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
4-[(1-Phenylpyrazol-4-yl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-Phenylpyrazol-4-yl)methyl]morpholine, also known as PPM, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. PPM is a member of the pyrazole family of compounds, which have been extensively studied for their biological and pharmacological properties. In
科学的研究の応用
4-[(1-Phenylpyrazol-4-yl)methyl]morpholine has been found to have various scientific research applications. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their biological and catalytic properties. This compound has also been used as a fluorescent probe for the detection of metal ions in biological samples. In addition, this compound has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
作用機序
The mechanism of action of 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine is not fully understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. This property has been utilized in its various applications, such as the detection of metal ions and drug delivery.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine is its ability to form stable complexes with metal ions, which makes it useful in various research applications. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. In addition, the synthesis of this compound can be challenging, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research on 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine. One area of interest is the development of new metal complexes using this compound as a ligand, which may have potential applications in catalysis and drug delivery. Another area of interest is the study of the biological and pharmacological properties of this compound and its derivatives, which may lead to the development of new drugs for the treatment of various diseases. Finally, the development of new synthesis methods for this compound may improve its availability for research purposes.
合成法
The synthesis of 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine involves the reaction of 1-phenyl-4-chloropyrazole with morpholine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained by filtration and subsequent purification. This method has been reported to yield this compound in high purity and yield.
特性
IUPAC Name |
4-[(1-phenylpyrazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-4-14(5-3-1)17-12-13(10-15-17)11-16-6-8-18-9-7-16/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQQMBJWGRYTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

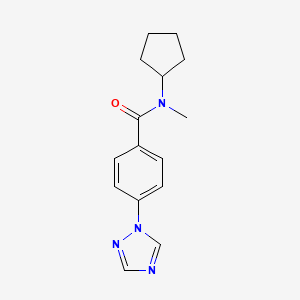
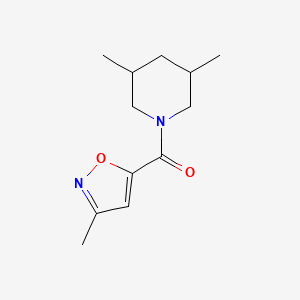

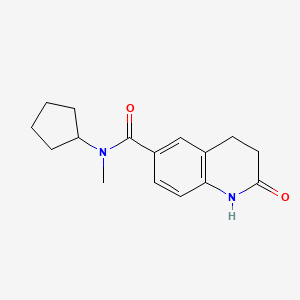
![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)

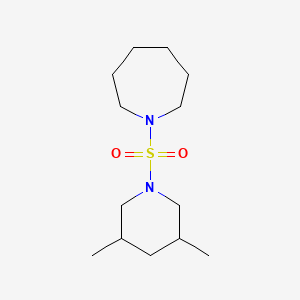
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
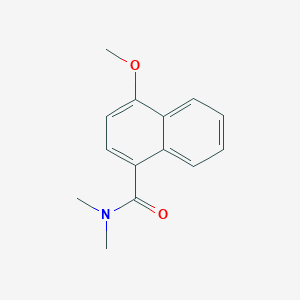
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
